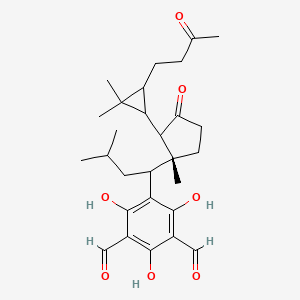

Macrocarpal N

Description

Properties

Molecular Formula |

C28H38O7 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18?,19?,22?,23?,28-/m1/s1 |

InChI Key |

KGPNGYABEKLGJP-MPYWHCFBSA-N |

Isomeric SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of the Macrocarpal Family of Compounds

Disclaimer: This technical guide focuses on the biological activities of the macrocarpal family of compounds, primarily Macrocarpals A, B, and C, due to a lack of specific quantitative data and detailed studies on Macrocarpal N in the current scientific literature. The information presented herein, including quantitative data, experimental protocols, and signaling pathways, is based on studies of these related compounds and should be considered representative of the potential activities of the broader macrocarpal family. Further research is required to elucidate the specific biological profile of this compound.

Introduction

Macrocarpals are a class of natural products isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1] Chemically, they are phloroglucinol-diterpene adducts, a structural characteristic that contributes to their diverse biological activities. While a range of macrocarpals, from A to J, have been identified, research has predominantly focused on a few key members of this family. This guide synthesizes the current understanding of the biological activities of the most studied macrocarpals, with a focus on their antimicrobial, enzyme-inhibiting, and potential anti-inflammatory and antioxidant properties. This compound, isolated from the twigs of Eucalyptus globulus Labill, has the molecular formula C28H38O7.[2] Although it is reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, specific quantitative data to support these claims are not yet available in published literature.[2] This document, therefore, serves as a comprehensive resource on the established biological activities of the macrocarpal family, providing a foundation for future research into specific members like this compound.

Quantitative Data on Biological Activities

The biological activities of macrocarpals have been quantified in various in vitro assays. The following tables summarize the key findings for Macrocarpals A, B, and C.

Table 1: Antibacterial Activity of Macrocarpals

| Compound(s) | Target Microorganism | Assay | Endpoint | Result (µg/mL) |

| Macrocarpals A, B, C, D, E, F, G | Staphylococcus aureus | Broth Microdilution | MIC | 0.78-3.13 |

| Macrocarpals A, B, C, D, E, F, G | Bacillus subtilis | Broth Microdilution | MIC | 0.78-3.13 |

| Macrocarpals A, B, C, D, E, F, G | Micrococcus luteus | Broth Microdilution | MIC | 0.78-3.13 |

| Macrocarpals A, B, C, D, E, F, G | Mycobacterium smegmatis | Broth Microdilution | MIC | 0.78-3.13 |

Data sourced from studies on a mixture of macrocarpals.

Table 2: Antifungal Activity of Macrocarpal C

| Compound | Target Microorganism | Assay | Endpoint | Result (µg/mL) |

| Macrocarpal C | Trichophyton mentagrophytes | Broth Microdilution | MIC | 1.95 |

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Enzyme Inhibition by Macrocarpals

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| Macrocarpal A | 500 | ~30% | >500 |

| Macrocarpal B | 500 | ~30% | >500 |

| Macrocarpal C | 50 | ~90% | ~35 |

Data indicates that Macrocarpal C is a significantly more potent DPP-4 inhibitor compared to Macrocarpals A and B.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to determine the biological activities of macrocarpals.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[5][6][7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal at which no visible growth of the microorganism is observed.

Protocol 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[8][9][10][11]

-

Reagent Preparation:

-

Prepare a stock solution of the macrocarpal in DMSO and create a dilution series.

-

Dilute recombinant human DPP-4 enzyme in a cold assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in the assay buffer.

-

-

Assay Setup: In a 96-well black microplate, add the assay buffer, diluted DPP-4 enzyme, and the macrocarpal dilution to triplicate wells. Include enzyme control (with solvent) and blank (no enzyme) wells.

-

Enzyme Reaction: Incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Measurement and Calculation: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C. The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.

Protocol 3: Antifungal Mechanism of Action Assays for Macrocarpal C

These assays elucidate how Macrocarpal C exerts its antifungal effects.[12][13]

-

Fungal Membrane Permeability Assay (SYTOX® Green): [14][15][16][17][18]

-

Treat fungal cells with varying concentrations of Macrocarpal C.

-

Add SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes.

-

Measure the increase in fluorescence (Excitation: ~485 nm, Emission: ~520 nm), which correlates with increased membrane permeability.

-

-

Intracellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA): [19][20][21][22][23]

-

Load fungal cells with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Treat the cells with Macrocarpal C.

-

Intracellular ROS oxidize DCFH to the highly fluorescent DCF.

-

Measure the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) as an indicator of ROS production.

-

-

DNA Fragmentation Assay (TUNEL):

-

Treat fungal cells with Macrocarpal C.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit.

-

This method labels the free 3'-OH ends of fragmented DNA, which is a hallmark of apoptosis.

-

The increase in labeled cells, detected by fluorescence microscopy or flow cytometry, indicates DNA fragmentation.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and putative signaling pathways and mechanisms of action for the macrocarpal family of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. abcam.com [abcam.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Double Staining Method Using SYTOX Green and Calcofluor White for Studying Fungal Parasites of Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. bioquochem.com [bioquochem.com]

- 20. bioscience.co.uk [bioscience.co.uk]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Macrocarpal N

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal N is a complex meroterpenoid belonging to the class of formylated phloroglucinol (B13840) compounds (FPCs). Isolated from Eucalyptus species, notably Eucalyptus globulus, this molecule exhibits a unique structure derived from two distinct metabolic routes: the polyketide pathway and the terpenoid pathway.[][2][3][4] While the precise, step-by-step enzymatic elucidation of this compound's biosynthesis is a subject of ongoing research, sufficient data on related compounds allows for the construction of a comprehensive proposed pathway. This document provides an in-depth guide to this putative biosynthetic route, summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of the core biochemical and experimental workflows.

Introduction to this compound

This compound is a natural product characterized by a phloroglucinol dialdehyde (B1249045) core linked to a complex sesquiterpenoid moiety.[5] Its molecular formula is C28H38O7. Like other macrocarpals, it is found in plants of the Myrtaceae family and is investigated for its biological activities, which may include antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The biosynthesis of such hybrid molecules is a sophisticated process involving the convergence of major metabolic pathways. Understanding this pathway is crucial for potential synthetic biology applications and for exploring the ecological role of these compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is not fully elucidated in published literature. However, based on the known biogenesis of other FPCs and meroterpenoids, a putative pathway can be proposed. The pathway logically divides into three key stages:

-

Formation of the Phloroglucinol Core.

-

Synthesis of the Sesquiterpene Moiety.

-

Coupling and Post-Modification.

Stage 1: Phloroglucinol Core Synthesis (Polyketide Pathway)

The 2,4,6-trihydroxybenzene core of this compound is a classic phloroglucinol structure, which is typically synthesized via the polyketide pathway. The process is initiated by the condensation of three acetyl-CoA molecules, followed by cyclization and aromatization, likely catalyzed by a type III polyketide synthase (PKS) enzyme, such as a phloroglucinol synthase (PLS).

Stage 2: Sesquiterpenoid Moiety Synthesis (MEP Pathway)

The C15 sesquiterpene portion of this compound originates from the terpenoid biosynthesis pathway. In plants, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Precursor Formation: The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation: A head-to-tail condensation of two IPP units with one DMAPP unit, catalyzed by a farnesyl pyrophosphate synthase (FPPS), yields the C15 intermediate, farnesyl pyrophosphate (FPP).

-

Cyclization: FPP is the universal precursor to all sesquiterpenes. A specific terpene synthase (TPS) catalyzes the complex cyclization of FPP to form the unique carbocyclic skeleton of the this compound terpenoid domain. For related macrocarpals like A, B, and C, bicyclogermacrene (B1253140) has been proposed as a key intermediate.

Stage 3: Coupling and Tailoring Reactions

This final stage involves the joining of the two precursor moieties and subsequent enzymatic modifications.

-

Prenylation: An aromatic prenyltransferase (PT) enzyme likely catalyzes the C-alkylation of the phloroglucinol core with the cyclized sesquiterpene pyrophosphate intermediate.

-

Formylation: The two formyl groups (-CHO) on the phloroglucinol ring are installed. This is a key feature of FPCs. The exact mechanism and timing (before or after prenylation) are not confirmed, but it may involve formyltransferase enzymes using formyl-CoA or related donors.

-

Oxidations: Additional oxidative modifications (hydroxylations, carbonyl formations) on the sesquiterpene skeleton are carried out by cytochrome P450 monooxygenases (CYPs) or other oxidoreductases to yield the final structure of this compound.

References

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CAS:221899-21-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Ozone and Wounding Stresses Differently Alter the Temporal Variation in Formylated Phloroglucinols in Eucalyptus globulus Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

"Macrocarpal N" literature review

An In-depth Technical Guide to Macrocarpal N

This compound is a naturally occurring compound belonging to the sesquiterpenoid family of chemicals.[] Isolated from the twigs of Eucalyptus globules Labill, it is one of several related compounds known as macrocarpals, which are formylated phloroglucinol (B13840) meroterpenoids.[][2] These compounds have attracted significant scientific interest due to their diverse and potent biological activities. This compound, specifically, has been noted for its potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest for researchers in drug discovery and development.[] This technical guide provides a comprehensive overview of the current literature on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Physicochemical Properties

This compound is characterized as a yellow powder.[] Its structure and properties, along with those of other key macrocarpals, are summarized below.

| Property | This compound | Macrocarpal A | Macrocarpal B |

| Molecular Formula | C28H38O7[] | C28H40O6[3] | C28H40O6[4] |

| Molecular Weight | 486.6 g/mol [] | 472.6 g/mol [3] | 472.6 g/mol [4] |

| Appearance | Yellow powder[] | Colorless flat plate[5] | Slightly yellowish powder[4] |

| Chemical Family | Sesquiterpenoids[] | Phloroglucinol dialdehyde (B1249045) diterpene[5] | Phloroglucinol dialdehyde diterpene[4] |

| Source | Twigs of Eucalyptus globules Labill[] | Leaves of Eucalyptus macrocarpa[5] | Leaves of Eucalyptus macrocarpa[4] |

| Purity | 97.5%[] | Not specified | Not specified |

Biological Activities and Quantitative Data

Macrocarpals exhibit a wide range of biological activities, including antimicrobial, enzyme inhibitory, anti-inflammatory, and anticancer effects.[][2]

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against various pathogens, particularly Gram-positive bacteria.[6][7] The minimum inhibitory concentrations (MICs) for several macrocarpals have been determined against a range of bacteria.

| Bacterial Strain | Macrocarpal A (MIC, µg/mL) | Macrocarpals B-G (MIC, µg/mL) | Reference(s) |

| Bacillus subtilis | < 0.2 | 0.78 - 3.13 | [6][8] |

| Staphylococcus aureus | 0.4 | 0.78 - 3.13 | [6][8] |

| Micrococcus luteus | Not specified | 0.78 - 3.13 | [6] |

| Mycobacterium smegmatis | Not specified | 0.78 - 3.13 | [6] |

Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment.[2][9] Macrocarpal C, in particular, has shown potent activity.[9]

| Compound | DPP-4 Inhibition | Concentration | Reference(s) |

| Macrocarpal A | ~30% | 500 µM | [9] |

| Macrocarpal B | ~30% | 500 µM | [9] |

| Macrocarpal C | ~90% | 50 µM | [9] |

Anti-inflammatory and Antioxidant Activity

Extracts from plants containing macrocarpals have shown notable anti-inflammatory and antioxidant potential.[10][11] For instance, extracts from Phaleria macrocarpa demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS/IFN-γ stimulated macrophages.[10]

| Plant Part Extract (P. macrocarpa) | NO Inhibitory Effect | Reference(s) |

| Mesocarp | 69.5 ± 1.4% | [10] |

| Pericarp | 63.4 ± 2.7% | [10] |

| Seed | 38.1 ± 1.2% | [10] |

Anticancer Activity

The anticancer potential of macrocarpals is an emerging area of research. A study on Macrocarpal I found that it could effectively inhibit the proliferation and colony formation of colorectal cancer (CRC) cells and suppress subcutaneous tumorigenesis in nude mice.[12] The mechanism involves the destruction of the cytoskeleton and promotion of apoptosis.[12]

Mechanisms of Action and Signaling Pathways

The biological effects of macrocarpals are attributed to their ability to modulate various cellular pathways.

Antifungal Mechanism of Action

Studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against the dermatophyte Trichophyton mentagrophytes.[13] This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, culminating in apoptosis.[2][13]

Caption: Proposed antifungal mechanism of action for macrocarpals.

DPP-4 Inhibition Signaling Pathway

Macrocarpals that inhibit dipeptidyl peptidase-4 (DPP-4) can improve glucose homeostasis.[4] By inhibiting DPP-4, these compounds prevent the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4] This leads to increased levels of active GLP-1, which stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release.[4]

Caption: DPP-4 inhibition signaling pathway by macrocarpals.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of macrocarpals.

Isolation and Purification of Macrocarpals

The isolation of macrocarpals from Eucalyptus species is a multi-step process involving extraction, fractionation, and chromatography.[4][6]

-

Plant Material and Extraction:

-

Material: Fresh or air-dried leaves and twigs of Eucalyptus species are used as the starting material.[][4]

-

Preparation: The plant material is macerated or powdered to increase the surface area for extraction.[4]

-

Solvent Extraction: The prepared material is extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[4][6] This process is repeated multiple times to ensure exhaustive extraction.[4]

-

-

Solvent Partitioning and Fractionation:

-

The crude extract is suspended in water and partitioned with ethyl acetate (B1210297).[4]

-

The ethyl acetate fractions, which contain the macrocarpals, are combined and washed with hexane (B92381) to remove nonpolar impurities.[4][6]

-

The resulting ethyl acetate fraction is concentrated under reduced pressure.[4]

-

-

Chromatographic Purification:

-

Column Chromatography: The concentrated fraction is subjected to silica (B1680970) gel column chromatography.[4][6] The column is eluted with a gradient of increasing methanol (B129727) concentration in chloroform.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).[4]

-

Sephadex LH-20 Chromatography: Active fractions may be further purified using a Sephadex LH-20 column with methanol as the eluent.[6]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC on a C18 column to yield high-purity individual macrocarpals.[4][6]

-

Caption: General experimental workflow for macrocarpal isolation.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using standard methods such as broth microdilution or agar (B569324) dilution.[7][14]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration equivalent to a 0.5 McFarland standard (approximately 5 x 10^5 CFU/mL).[2][14]

-

Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a solvent like DMSO to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.[2]

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[7]

-

MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.[7][14]

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory activity by quantifying NO production in macrophages.[10]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

-

Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and NO production.

-

Treatment: Cells are treated with various concentrations of the macrocarpal extract. A known iNOS inhibitor like L-NAME can be used as a positive control.[10]

-

NO Quantification: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to untreated, stimulated cells.

Antifungal Mechanism of Action Assays

These protocols are adapted from studies on Macrocarpal C to elucidate its mode of action.[13][15]

-

Fungal Membrane Permeability Assay (SYTOX Green):

-

Principle: SYTOX Green is a fluorescent dye that cannot penetrate live cells but stains the nucleic acids of cells with compromised plasma membranes.[14]

-

Procedure: Fungal cells are grown to the desired phase and treated with various concentrations of the macrocarpal. A known membrane-disrupting agent serves as a positive control. The uptake of SYTOX Green is measured by an increase in fluorescence, indicating increased membrane permeability.[13][14]

-

-

Reactive Oxygen Species (ROS) Production Assay:

-

Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used to measure intracellular oxidative stress.[14]

-

Procedure: Fungal cells are loaded with the probe and then treated with the macrocarpal. An increase in fluorescence, measured over time, indicates a rise in intracellular ROS levels.[13][14]

-

-

DNA Fragmentation (TUNEL) Assay:

-

Principle: The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[13]

-

Procedure: Fungal cells treated with the macrocarpal are fixed, permeabilized, and subjected to the TUNEL assay. The level of DNA fragmentation is quantified by microscopy or flow cytometry.[13][15]

-

References

- 2. benchchem.com [benchchem.com]

- 3. Macrocarpal A | C28H40O6 | CID 454457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Macrocarpal N: A Comprehensive Technical Guide

Abstract

Macrocarpal N is a phloroglucinol-sesquiterpene conjugate, a class of natural products known for their diverse biological activities. First identified in the leaves of Eucalyptus globulus, this compound belongs to a larger family of macrocarpals that have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details generalized experimental protocols for its isolation and characterization, based on established methods for related compounds. While specific quantitative bioactivity data and defined signaling pathways for this compound remain to be fully elucidated, this document summarizes the known biological activities of closely related macrocarpals to provide a predictive framework for researchers. All presented data is intended for research, scientific, and drug development professionals.

Introduction

The genus Eucalyptus is a rich source of bioactive secondary metabolites, among which the macrocarpals, a class of formylated phloroglucinol-terpene adducts, have garnered significant scientific interest. This compound, a member of this family, was first reported as being isolated from the leaves of Eucalyptus globulus Labill.[1]. This discovery was part of a broader investigation into the chemical constituents of this medicinally important plant, which also led to the identification of several other known and novel macrocarpals[1]. The structural complexity and the established biological activities of related macrocarpals suggest that this compound may hold therapeutic potential. This guide aims to consolidate the available information on this compound and provide a detailed technical resource for its further investigation.

Discovery and History

The first mention of this compound in the scientific literature appears in a 2015 publication by Chenavas et al., which described the isolation and structure determination of new acylphloroglucinols from the leaves of Eucalyptus globulus[1]. In this study, this compound was isolated alongside other known macrocarpals, including D, I, L, and O[1]. The structural elucidation of these compounds was carried out using conventional 1D and 2D NMR and mass spectrometry techniques[1].

Physicochemical Properties

Based on its classification as a macrocarpal and information available for related compounds, the general physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C28H38O7 | --INVALID-LINK-- |

| Molecular Weight | 486.6 g/mol | --INVALID-LINK-- |

| Appearance | Yellow powder | --INVALID-LINK-- |

| General Class | Phloroglucinol-sesquiterpene conjugate | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, acetone, and ethyl acetate. | Inferred from isolation protocols |

Experimental Protocols

While specific, detailed experimental protocols for the isolation and analysis of this compound are not available in the public domain, the following generalized methodologies are based on established procedures for other macrocarpals isolated from Eucalyptus species.

Isolation of this compound from Eucalyptus globulus Leaves

The isolation of macrocarpals typically involves a multi-step process of extraction, fractionation, and chromatographic purification.

4.1.1. Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.

-

Extraction Solvent: 95% ethanol (B145695) is a commonly used solvent for the initial extraction, often performed under reflux[2].

-

Procedure:

-

The plant material is powdered to increase the surface area for extraction.

-

The powdered leaves are extracted with 95% ethanol under reflux for a specified duration (e.g., 2 x 1 hour)[3].

-

The ethanolic extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

4.1.2. Solvent Partitioning and Fractionation

-

Solvents: n-hexane and water are typically used for the primary fractionation.

-

Procedure:

-

The crude extract is suspended in water and partitioned with n-hexane.

-

This process is repeated multiple times, and the n-hexane fractions are combined.

-

The combined n-hexane fraction, which contains the macrocarpals, is concentrated under reduced pressure.

-

4.1.3. Chromatographic Purification

-

Column Chromatography: The concentrated n-hexane fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a methanol-water gradient.

Structural Elucidation

The structure of this compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric parts of the molecule.

Biological Activity (Based on Related Macrocarpals)

As of the date of this publication, there is no specific quantitative bioactivity data available for this compound. However, the biological activities of other closely related macrocarpals, particularly A, B, and C, have been investigated and provide a basis for predicting the potential activities of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and some fungi.

-

Antibacterial Activity: Macrocarpal A has shown activity against Bacillus subtilis and Staphylococcus aureus[4]. Macrocarpal B has also demonstrated activity against several Gram-positive bacteria[5].

-

Antifungal Activity: Macrocarpal C has been identified as the major antifungal component in Eucalyptus globulus leaves, showing activity against the dermatophyte Trichophyton mentagrophytes[2].

Table of Minimum Inhibitory Concentrations (MICs) for Related Macrocarpals

| Compound | Organism | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [4] |

| Staphylococcus aureus FDA209P | 0.4 | [4] | |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [5] |

| Bacillus subtilis | 0.78 - 3.13 | [5] | |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [3] |

Enzyme Inhibition

Certain macrocarpals have been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

-

DPP-4 Inhibition: Macrocarpals A, B, and C, isolated from Eucalyptus globulus, have been shown to be DPP-4 inhibitors[3]. Macrocarpal C exhibited the most potent inhibitory activity[3].

Table of DPP-4 Inhibitory Activity for Related Macrocarpals

| Compound | Concentration | % Inhibition | Reference |

| Macrocarpal A | 500 µM | 30% | [3] |

| Macrocarpal B | 500 µM | 30% | [3] |

| Macrocarpal C | 50 µM | 90% | [3] |

Potential Signaling Pathways (Based on Related Macrocarpals)

The mechanisms of action for macrocarpals are still under investigation, but studies on related compounds suggest potential signaling pathways that may be modulated by this compound.

Fungal Cell Death Pathway (Inferred from Macrocarpal C)

The antifungal mechanism of Macrocarpal C against T. mentagrophytes involves a multi-pronged attack on the fungal cell.

References

- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of Macrocarpals, with a Focus on the Inferred Potential of Macrocarpal N

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the therapeutic potential of macrocarpals.

Introduction to Macrocarpals

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives found in plants of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus[1][2]. These natural compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects[1][3][4]. Structurally, they consist of a phloroglucinol (B13840) core linked to a diterpene moiety[1]. While several macrocarpals have been isolated and characterized (e.g., A, B, C, G, I), "Macrocarpal N" remains a less-documented member of this family[5]. This guide synthesizes the existing data on prominent macrocarpals to build a predictive framework for the potential therapeutic targets of this compound.

Antimicrobial Therapeutic Targets

Macrocarpals have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi. Their mechanism of action appears to be multi-faceted, targeting fundamental cellular processes.

Antibacterial Activity

Macrocarpals A, B, and C have shown potent antibacterial activity, particularly against Gram-positive bacteria and bacteria associated with periodontal disease[6].

Quantitative Data: Antibacterial Activity of Macrocarpals

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 µM | [7] |

| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 µM | [7] |

| Macrocarpal A | Porphyromonas gingivalis | 1 | [8] |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [6] |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [6] |

| Macrocarpal B | Porphyromonas gingivalis | 1 | [8] |

| Macrocarpal C | Porphyromonas gingivalis | 0.5 | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Porphyromonas gingivalis

This protocol is based on the broth microdilution method for anaerobic bacteria[8].

-

Bacterial Culture Preparation: Porphyromonas gingivalis (e.g., ATCC 33277) is grown in Brain Heart Infusion (BHI) broth supplemented with 5 µg/mL hemin (B1673052) and 1 µg/mL menadione (B1676200) under anaerobic conditions.

-

Compound Dilution: A two-fold serial dilution of the macrocarpal compound is prepared in a 96-well microtiter plate using the supplemented BHI broth.

-

Inoculation: A standardized bacterial inoculum is added to each well. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated anaerobically at 37°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.

Antifungal Activity

Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes like Trichophyton mentagrophytes[9]. Its mechanism involves the disruption of the fungal cell membrane, induction of oxidative stress, and ultimately, apoptosis[9][10].

Quantitative Data: Antifungal Activity of Macrocarpal C

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [9] |

| Macrocarpal I | Candida glabrata | IC50: 0.75 | [11] |

Signaling Pathway: Antifungal Mechanism of Macrocarpal C

The antifungal action of Macrocarpal C involves a cascade of events leading to fungal cell death[9].

Caption: Proposed antifungal mechanism of Macrocarpal C.

Experimental Protocol: Fungal Membrane Permeability Assay (SYTOX Green)

This assay is used to detect compromised plasma membranes[9].

-

Fungal Culture: The target fungus is grown in a suitable liquid medium.

-

Cell Suspension: Fungal cells are harvested, washed, and resuspended in a suitable buffer.

-

Treatment: Various concentrations of Macrocarpal C are added to the cell suspension. A negative control (no treatment) and a positive control (a known membrane-disrupting agent) are included.

-

Staining: SYTOX Green dye is added to the cell suspensions and incubated in the dark.

-

Measurement: Fluorescence is measured using a fluorometer or fluorescence microscope. An increase in fluorescence indicates membrane damage.

Anti-inflammatory Therapeutic Targets

Macrocarpals have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions[3][12].

Inhibition of Phospholipase A2

Macrocarpal B is a known inhibitor of phospholipase A2, an enzyme involved in the inflammatory cascade by releasing arachidonic acid from cell membranes[3].

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess anti-inflammatory activity[13].

Caption: Workflow for in vivo anti-inflammatory testing.

Enzyme Inhibition as a Therapeutic Target

A significant finding is the ability of macrocarpals to inhibit dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes[4][14].

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of DPP-4. Macrocarpal C, in particular, shows potent activity[4]. DPP-4 inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.

Quantitative Data: DPP-4 Inhibitory Activity

| Compound | Concentration (µM) | % Inhibition | Reference |

| Macrocarpal A | 500 | ~30 | [4] |

| Macrocarpal B | 500 | ~30 | [4] |

| Macrocarpal C | 50 | ~90 | [4] |

Signaling Pathway: DPP-4 Inhibition by Macrocarpals

By inhibiting DPP-4, macrocarpals can potentiate the action of GLP-1, leading to improved glucose control[14].

Caption: DPP-4 inhibition signaling pathway by macrocarpals.

Anticancer Potential

Preliminary in-silico and in-vitro studies suggest that some macrocarpals may possess anticancer properties. Macrocarpal B has been shown to exhibit cytotoxic effects against various cancer cell lines, and Macrocarpal C has an IC50 of less than 10 µM against A549 (lung carcinoma) and HL-60 (promyelocytic leukemia) cells[10][]. The proposed mechanisms include the induction of apoptosis[].

Quantitative Data: Cytotoxicity of Macrocarpal C

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| Macrocarpal C | A549 | SRB | 72 hrs | < 10 | [10] |

| Macrocarpal C | HL-60 | MTT | 72 hrs | < 10 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity[16].

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the macrocarpal for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Inferred Potential of this compound

Given the structural similarities within the macrocarpal family, it is plausible to infer that this compound may share some of the therapeutic targets and biological activities of its well-characterized congeners.

-

Antimicrobial Activity: It is highly likely that this compound possesses antibacterial and antifungal properties. Its potential targets could include bacterial cell wall synthesis, membrane integrity, and fungal membrane function, potentially leading to the generation of reactive oxygen species and apoptosis in microbial cells.

-

Anti-inflammatory Effects: this compound may exhibit anti-inflammatory activity through the inhibition of key inflammatory enzymes such as phospholipase A2.

-

Enzyme Inhibition: A significant potential therapeutic target for this compound could be DPP-4. If it shares the inhibitory profile of Macrocarpal C, it could be a promising candidate for the development of new treatments for type 2 diabetes.

-

Anticancer Potential: The possibility of this compound having cytotoxic effects against cancer cells warrants investigation, with potential mechanisms involving the induction of apoptosis.

Conclusion and Future Directions

The macrocarpal family of natural products presents a rich source of compounds with diverse and therapeutically relevant biological activities. While specific data on this compound is currently lacking, the extensive research on Macrocarpals A, B, C, and I provides a strong foundation for inferring its potential therapeutic targets. Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its bioactivities. Head-to-head comparative studies with other macrocarpals would be invaluable in elucidating its unique therapeutic potential and mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Buy Macrocarpal B | 142698-60-0 [smolecule.com]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Macrocarpal N

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in various Eucalyptus species. These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Macrocarpal N, with the molecular formula C28H38O7, is a member of this family and is noted for its potential antimicrobial, anti-inflammatory, and antioxidant effects, as well as its capacity to inhibit various enzymes. This document provides a detailed, generalized protocol for the isolation and purification of this compound, adapted from established methodologies for closely related macrocarpals isolated from Eucalyptus species such as E. macrocarpa and E. globulus.

While specific high-yield protocols for this compound are not extensively documented, the following procedures, which have been successfully applied to other macrocarpals, provide a robust framework for its extraction and purification.

Data Presentation

The quantitative data available for this compound is limited. The following tables summarize the known physicochemical properties of this compound and the reported yields for other related macrocarpals, which may serve as a benchmark for the expected yield of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H38O7 | [] |

| Molecular Weight | 486.6 g/mol | [] |

| Appearance | Data not available | |

| General Class | Phloroglucinol dialdehyde diterpene | [2][3] |

Table 2: Reported Yields of Macrocarpals A-G from Eucalyptus macrocarpa (2880 g of leaves)

| Compound | Yield (mg) |

| Macrocarpal A | 252.5 |

| Macrocarpal B | 51.9 |

| Macrocarpal C | 20.0 |

| Macrocarpal D | 56.8 |

| Macrocarpal E | 14.6 |

| Macrocarpal F | 11.4 |

| Macrocarpal G | 47.3 |

| Data adapted from a study on the isolation of macrocarpals from Eucalyptus macrocarpa[3]. |

Experimental Protocols

The isolation and purification of this compound is a multi-step process that involves initial extraction from the plant material, followed by fractionation and chromatographic purification.

Protocol 1: High-Yield, Two-Step Extraction

This protocol is designed to maximize the yield of macrocarpals from Eucalyptus leaves.[4][5]

1. Plant Material Preparation and Pre-treatment: a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder.[4] b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours to remove essential oils.[4] c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any remaining n-hexane.[4]

2. First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol (B145695) in water.[4] b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.[4]

3. Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water.[4] b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.[4]

4. Concentration: a. Combine the aqueous and ethanolic extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.[4]

Protocol 2: Chromatographic Purification

The crude extract obtained from the initial extraction is then subjected to a series of chromatographic steps to isolate and purify this compound.

1. Solvent Partitioning and Fractionation: a. Dissolve the crude extract in a chloroform (B151607)/methanol (B129727)/water mixture (4:1:5 v/v).[4][6] b. Separate the layers to partition the compounds based on their polarity. The macrocarpals are typically found in the organic phase.

2. Column Chromatography: a. Stationary Phase: Silica (B1680970) gel.[2] b. Mobile Phase: A stepwise gradient of hexane/ethyl acetate (B1210297) (50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol alone.[6] Alternatively, a gradient of chloroform and methanol can be employed.[2] c. Procedure: i. Pack a silica gel column using a slurry method with a nonpolar solvent. ii. Adsorb the concentrated organic fraction onto a small amount of silica gel and load it onto the column.[2] iii. Elute the column with the solvent gradient. iv. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles to known macrocarpals.[2]

3. High-Performance Liquid Chromatography (HPLC): a. Column: A C18 reversed-phase column is typically used for final purification.[2] b. Mobile Phase: A gradient elution from 70% methanol/30% water to 100% methanol.[6] Acetic acid may be added to the mobile phase to improve peak shape.[3][6] c. Procedure: i. Pool and concentrate the fractions from column chromatography containing the target compound. ii. Dissolve the concentrated sample in the initial mobile phase. iii. Inject the sample onto the HPLC system and collect the peak corresponding to this compound. iv. Assess the purity of the isolated compound by analytical HPLC.[2]

4. Structural Confirmation: a. The structure of the purified this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways for this compound are not well-defined, related compounds like Macrocarpal C have been shown to exert antifungal effects by increasing reactive oxygen species (ROS) and inducing apoptosis.[7][8] The following diagram illustrates a hypothetical pathway for the bioactivity of this compound based on these findings.

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.

References

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2286678A1 - Process for preparing a eucalyptus extract - Google Patents [patents.google.com]

- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vitro Evaluation of Macrocarpal N

Introduction

Macrocarpal N is a member of the phloroglucinol (B13840) dialdehyde (B1249045) diterpene family of natural compounds, structurally similar to other known macrocarpals isolated from Eucalyptus species. Preliminary data on related compounds (Macrocarpals A, B, C, and I) suggest a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the biological activities and potential mechanisms of action of this compound. The target audience for these protocols includes researchers in natural product chemistry, pharmacology, and drug development.

1. Assessment of Antimicrobial Activity

The antibacterial and antifungal properties of this compound will be determined to establish its potential as an antimicrobial agent. Related compounds have shown significant activity, particularly against Gram-positive bacteria.[1]

1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth (MIC) and kills (MBC/MFC) a panel of pathogenic microorganisms.

Experimental Protocol:

-

Microorganism Preparation:

-

Culture a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger) in appropriate broth media to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

-

Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a concentration range of 0.125 to 256 µg/mL.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganisms with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that shows no visible growth.

-

-

MBC/MFC Determination:

-

From the wells showing no visible growth, plate 10 µL of the suspension onto appropriate agar (B569324) plates.

-

Incubate the plates under the same conditions as above.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ||

| Bacillus subtilis | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Candida albicans | ||

| Aspergillus niger |

2. Evaluation of Cytotoxic and Antiproliferative Activity

To assess the potential of this compound as an anticancer agent, its cytotoxic and antiproliferative effects on various cancer cell lines will be evaluated. Macrocarpal I has been shown to inhibit the growth of colorectal cancer cells.

2.1. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol:

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate culture medium supplemented with 10% fetal bovine serum.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | |

| 48 | ||

| 72 | ||

| HCT-116 | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 | ||

| 72 |

3. Assessment of Anti-inflammatory Activity

The potential of this compound to modulate inflammatory responses will be investigated, as related compounds have demonstrated anti-inflammatory properties.

3.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite (B80452) standard curve to quantify the nitrite concentration.

-

Data Presentation:

| This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| 0 (Control) | 0 | |

| 0 (LPS only) | - | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

4. Investigation of Antioxidant Activity

The ability of this compound to scavenge free radicals will be assessed, as phenolic compounds often possess antioxidant properties.

4.1. DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.

Experimental Protocol:

-

Assay Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound (e.g., 1 to 100 µg/mL) in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

-

Scavenging Reaction:

-

In a 96-well plate, mix 100 µL of each concentration of this compound with 100 µL of the DPPH solution.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

-

Measurement:

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

-

Data Presentation:

| Compound | EC50 (µg/mL) |

| This compound | |

| Ascorbic Acid (Control) |

5. Signaling Pathway and Workflow Visualizations

5.1. Proposed General Workflow for In Vitro Screening

Caption: General workflow for the in vitro screening of this compound.

5.2. Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

5.3. Proposed Pro-apoptotic Signaling Pathway in Cancer Cells

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Macrocarpal N in Cell Culture

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the cell culture applications of "Macrocarpal N" are not available in the public domain. The following application notes and protocols have been synthesized based on research on closely related macrocarpal compounds, including Macrocarpal A, B, C, and I, as well as extracts from plants known to produce macrocarpals, such as Phaleria macrocarpa and Eucalyptus species. These notes are intended to provide a representative framework for researchers and drug development professionals.

Introduction

This compound is a natural compound belonging to the macrocarpal family of sesquiterpenoids.[1] Compounds in this class, isolated from various plant species, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1] Notably, several macrocarpals have shown significant potential as anticancer agents in preclinical studies. They have been observed to induce cytotoxicity, promote apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[][3][4] The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation and survival.

These application notes provide a comprehensive overview of the potential uses of this compound in a research setting, with detailed protocols for evaluating its anticancer effects in cell culture.

Data Presentation: Cytotoxic Activity of Related Macrocarpals

The following table summarizes the cytotoxic activities of various macrocarpals and related plant extracts against several human cancer cell lines, as reported in the literature. This data can serve as a reference for designing dose-response experiments for this compound.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Macrocarpal A | A549 | Lung Carcinoma | < 10 µM | |

| HL-60 | Promyelocytic Leukemia | < 10 µM | ||

| Macrocarpal C | A549 | Lung Carcinoma | < 10 µM | |

| HL-60 | Promyelocytic Leukemia | < 10 µM | ||

| Macrocarpal I | SW620, DLD1 | Colorectal Cancer | 10 - 100 µM | |

| Lipophilic Fraction of Eucalyptus camaldulensis | MCF-7 | Breast Cancer | 7.34 µg/mL | |

| Phaleria macrocarpa Leaf Extract | T47D | Breast Cancer | 97 µg/mL | |

| Phaleria macrocarpa Fruit Chloroform Extract | T47D | Breast Cancer | 103.03 µg/mL |

Postulated Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach that includes the induction of apoptosis and cell cycle arrest.

1. Induction of Apoptosis: Macrocarpals have been shown to trigger programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. Key events may include:

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS can lead to oxidative stress and damage to cellular components, triggering apoptosis.

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Activation of Caspases: The release of cytochrome c from the mitochondria activates a cascade of caspases, particularly the executioner caspase-3, which leads to the cleavage of cellular proteins and cell death.

-

DNA Fragmentation: A hallmark of late-stage apoptosis.

2. Cell Cycle Arrest: Treatment with macrocarpals or related extracts can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as the S or G2/M phase.

3. Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Extracts from Phaleria macrocarpa have been shown to suppress this pathway in breast cancer cells. Additionally, Macrocarpal I has been identified as a dual-target agent, inhibiting both tubulin polymerization and the DNA repair enzyme PARP1.

Visualizations

References

- 1. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrocarpal I induces immunogenic cell death and synergizes with immune checkpoint inhibition by targeting tubulin and PARP1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]

Application Notes and Protocols for a Macrocarpal N Antimicrobial Activity Assay

Introduction

Macrocarpals are phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in plants of the Eucalyptus genus.[1] Several members of this class, including Macrocarpals A and B, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] These characteristics make macrocarpals promising candidates for the development of new antimicrobial agents.

This document provides detailed protocols for assessing the antimicrobial activity of a subject macrocarpal, referred to herein as Macrocarpal N, using standard laboratory techniques. These include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition assay.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for the closely related Macrocarpal B against various bacterial strains, providing an expected range of efficacy.[1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.78 - 3.13 |

| Bacillus subtilis | 0.78 - 3.13 |

| Micrococcus luteus | 0.78 - 3.13 |

| Mycobacterium smegmatis | 0.78 - 3.13 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a common and efficient way to determine the MIC.[5][6]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates[7]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)[5]

-

Micropipettes and sterile tips

Protocol:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.[8]

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][9]

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound (prepared in MHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (MHB only).[8]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

-

Incubation:

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[7]

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[10]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay is performed as a follow-up to the MIC test.

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Incubator (37°C)

Protocol:

-

Subculturing:

-

From the wells of the completed MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[12]

-

Spread the aliquot evenly onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[11]

-

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)

This is a qualitative method to assess the antimicrobial activity of a substance.[13][14]

Materials:

-

This compound

-

Sterile filter paper disks

-

Sterile Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[15]

-

Bacterial strains of interest

-

Sterile swabs[13]

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

Calipers or a ruler

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Plate Inoculation:

-

Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

-

Evenly swab the entire surface of an MHA plate. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.[9]

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of this compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.[13]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13]

-

The size of the zone of inhibition is proportional to the antimicrobial activity of the substance. A larger zone indicates greater effectiveness.[13]

-

Visualizations

Caption: Workflow for MIC and MBC Assays.

Caption: Workflow for Zone of Inhibition Assay.

Caption: Proposed Antimicrobial Mechanism of Macrocarpals.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. microchemlab.com [microchemlab.com]

- 15. asm.org [asm.org]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal N

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal N is a novel natural compound with potential therapeutic applications in inflammatory diseases. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response.[1][2] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4][5] This protocol outlines methods to assess the efficacy of this compound in modulating these key inflammatory markers and pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 3.8 |

| 5 | 97.5 ± 4.1 |

| 10 | 96.3 ± 3.5 |

| 25 | 95.1 ± 4.2 |

| 50 | 93.8 ± 3.9 |

| 100 | 92.4 ± 4.6 |

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment. A non-significant decrease in viability indicates that the observed anti-inflammatory effects are not due to cytotoxicity.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO Production (% of LPS Control) |

| Control (no LPS) | 5.2 ± 1.1 |

| LPS (1 µg/mL) | 100 |

| LPS + this compound (1 µM) | 85.3 ± 5.2 |

| LPS + this compound (5 µM) | 62.1 ± 4.7 |

| LPS + this compound (10 µM) | 45.8 ± 3.9 |

| LPS + this compound (25 µM) | 28.4 ± 3.1 |

| LPS + this compound (50 µM) | 15.7 ± 2.5 |

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. NO production was measured using the Griess assay.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | TNF-α (% of LPS Control) | IL-1β (% of LPS Control) | IL-6 (% of LPS Control) |

| Control (no LPS) | 8.1 ± 1.5 | 6.5 ± 1.2 | 7.2 ± 1.4 |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| LPS + this compound (10 µM) | 68.4 ± 6.1 | 72.3 ± 5.8 | 75.1 ± 6.3 |

| LPS + this compound (25 µM) | 42.7 ± 4.5 | 48.9 ± 4.2 | 51.6 ± 4.9 |

| LPS + this compound (50 µM) | 21.3 ± 2.9 | 25.8 ± 3.1 | 29.4 ± 3.5 |

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 6 hours. Cytokine levels in the cell supernatant were measured by ELISA.

Experimental Protocols

Cell Culture and Maintenance